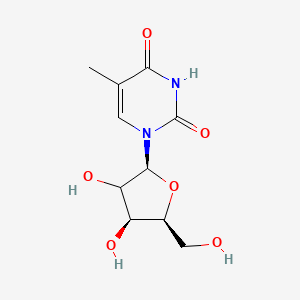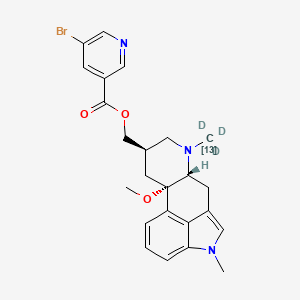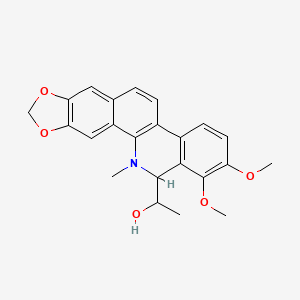
HIV-1 protease-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 protease-IN-1 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving the viral polyprotein precursor into individual functional proteins necessary for the maturation of infectious virions. By inhibiting this enzyme, this compound effectively prevents the replication and spread of the virus, making it a valuable compound in the treatment of HIV/AIDS .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-1 involves several key steps:
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation reactions involving amines and carboxylic acids.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: HIV-1 protease-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: Substitution reactions are employed to introduce different substituents onto the core structure, enhancing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Aryl sulfonyl chlorides and various amines in the presence of catalysts like DMAP and DIEA.
Major Products: The major products formed from these reactions are various derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
HIV-1 protease-IN-1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Used in research to understand the life cycle of HIV and the role of protease in viral replication.
Medicine: A critical component in the development of antiretroviral therapies for HIV/AIDS.
Mecanismo De Acción
HIV-1 protease-IN-1 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of the viral polyprotein precursor. This inhibition disrupts the maturation of infectious virions, effectively halting the replication of the virus. The molecular targets involved include the active site residues of the protease enzyme, which are crucial for its catalytic activity .
Comparación Con Compuestos Similares
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Comparison: HIV-1 protease-IN-1 is unique in its high binding affinity and specificity for the HIV-1 protease enzyme. Compared to other inhibitors, it exhibits superior efficacy in inhibiting drug-resistant strains of HIV, making it a valuable addition to the arsenal of antiretroviral drugs .
Propiedades
Fórmula molecular |
C25H35N3O6S |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]morpholine-3-carboxamide |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(32,33)21-10-8-20(29)9-11-21)16-24(30)22(14-19-6-4-3-5-7-19)27-25(31)23-17-34-13-12-26-23/h3-11,18,22-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t22-,23-,24+/m0/s1 |
Clave InChI |
QSIGJISDQQMQLD-KMDXXIMOSA-N |
SMILES isomérico |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O |
SMILES canónico |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




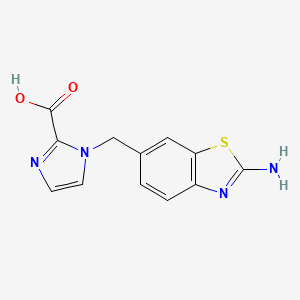

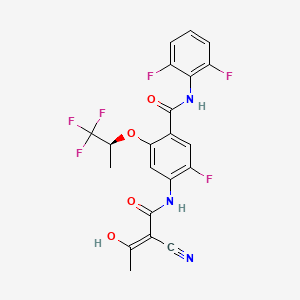
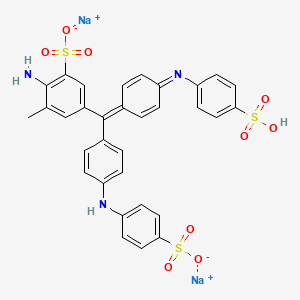
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
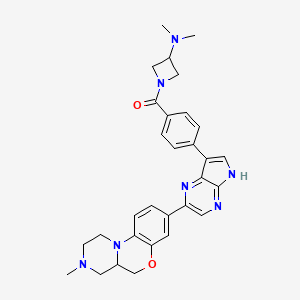


![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
